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Compound of Interest

Compound Name:
7-(chloromethyl)-3,4-dihydro-2H-

1,5-benzodioxepine

Cat. No.: B1351047 Get Quote

An In-depth Technical Guide on 7-
(chloromethyl)-3,4-dihydro-2H-1,5-
benzodioxepine
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 7-(chloromethyl)-3,4-dihydro-2H-1,5-
benzodioxepine is limited in publicly accessible literature. This guide provides a

comprehensive overview based on available information for the compound and structurally

related benzodioxepine derivatives. All experimental protocols and potential biological activities

are presented as informed hypotheses and should be adapted and validated experimentally.

Core Physicochemical Characteristics
While exhaustive experimental data for the target compound is not readily available, its basic

molecular properties have been identified. This information is crucial for theoretical

calculations, structural analysis, and as a foundation for experimental design.
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Property Value Source

Molecular Formula C₁₀H₁₁ClO₂ [1]

Molecular Weight 198.65 g/mol [1]

CAS Number 67869-70-9 [1]

IUPAC Name
7-(chloromethyl)-3,4-dihydro-

2H-1,5-benzodioxepine
[1]

Physical Form Yellow to Brown Liquid

Storage Temperature 2-8 °C

Note: Properties such as melting point, boiling point, solubility, and pKa require experimental

determination.

Synthesis and Characterization: A Proposed
Workflow
The synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine would likely involve

the formation of the benzodioxepine core followed by chloromethylation. The following sections

outline a plausible synthetic and analytical workflow based on general methodologies for

related compounds.

Proposed Synthesis Pathway
A common route for the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine core involves the

condensation of a catechol with a suitable three-carbon dielectrophile. Subsequent

chloromethylation of the aromatic ring would yield the target compound.
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Proposed Synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Step 1: Benzodioxepine Core Formation

Step 2: Aromatic Chloromethylation

Catechol

3,4-dihydro-2H-1,5-benzodioxepine

Condensation

1,3-Dihalopropane Base (e.g., K2CO3) Solvent (e.g., DMF)

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Electrophilic Aromatic Substitution

Chloromethylating Agent (e.g., HCl, Paraformaldehyde) Lewis Acid Catalyst (e.g., ZnCl2)
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Caption: A logical workflow for the two-step synthesis of the target compound.

Experimental Protocol: General Considerations for
Synthesis
Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

Reaction Setup: To a solution of catechol in a suitable polar aprotic solvent, such as

dimethylformamide (DMF), add a base, for instance, potassium carbonate.

Addition of Reagent: Add 1,3-dihalopropane (e.g., 1,3-dibromopropane) dropwise to the

reaction mixture at room temperature.
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Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and

monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion, cool the reaction mixture, and quench with

water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic

layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Chloromethylation of 3,4-dihydro-2H-1,5-benzodioxepine

Reaction Setup: Dissolve the synthesized 3,4-dihydro-2H-1,5-benzodioxepine in a suitable

solvent.

Addition of Reagents: Add a source of formaldehyde, such as paraformaldehyde, and a

source of HCl, often bubbled through the solution or from a reagent like zinc chloride and

concentrated HCl.

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

Monitor the formation of the product by TLC.

Work-up and Purification: After the reaction is complete, carefully quench the reaction with

an aqueous solution. Extract the product with a suitable organic solvent. Wash the organic

phase, dry it, and remove the solvent in vacuo. The final product can be purified by column

chromatography.

Analytical Characterization
A combination of spectroscopic techniques would be essential to confirm the identity and purity

of the synthesized 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
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Analytical Workflow for Compound Characterization

Synthesized Product

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC, HMBC)

Mass Spectrometry
(EI-MS, ESI-MS) HPLC Analysis

Structural Elucidation Purity Assessment

Confirmed Structure
and Purity
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Caption: A standard workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be expected to show signals corresponding to the aromatic protons (with

splitting patterns indicative of the substitution), the chloromethyl group (a singlet), and the

aliphatic protons of the dioxepine ring (likely complex multiplets).

¹³C NMR: Would provide the number of unique carbon environments, including those of the

aromatic ring, the chloromethyl group, and the dioxepine ring.

Mass Spectrometry (MS):

Would be used to determine the molecular weight of the compound and to analyze its

fragmentation pattern, which can provide further structural information. The isotopic pattern
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of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC):

Would be employed to assess the purity of the synthesized compound. A typical method

would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and

water or a suitable buffer.

Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 7-(chloromethyl)-3,4-dihydro-2H-
1,5-benzodioxepine, the benzodioxepine and related benzodiazepine scaffolds are present in

numerous biologically active molecules. The chloromethyl group is a reactive functional group

that can potentially alkylate biological nucleophiles, suggesting that the compound could act as

an irreversible inhibitor or a covalent modifier of biological targets.

Derivatives of the closely related 1,4-benzodioxane have been investigated as α1-adrenoceptor

antagonists. Furthermore, some benzodiazepine derivatives exhibit a wide range of

pharmacological activities, including anticonvulsant, anxiolytic, and anti-inflammatory effects.

Based on the activities of related compounds, a hypothetical signaling pathway is proposed

below. This is for illustrative purposes only and requires experimental validation.
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Hypothetical Signaling Pathway for a Benzodioxepine Derivative

7-(chloromethyl)-3,4-dihydro-
2H-1,5-benzodioxepine

Membrane Receptor
(e.g., GPCR)

Binding/Alkylation

Intracellular Enzyme

Covalent Modification

Downstream Signaling
Cascade

Inhibition

Cellular Response
(e.g., change in gene expression,

altered cell function)
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Caption: A potential mechanism of action involving receptor binding or enzyme inhibition.

Safety and Handling
Safety data for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is not available.

However, based on the presence of the chloromethyl group, a reactive alkylating agent, the

compound should be handled with caution. Safety data sheets for structurally related

compounds indicate potential hazards.

General Precautions:

Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation, ingestion, and skin contact.

Store in a cool, dry, and well-ventilated area, away from incompatible materials.

This technical guide provides a framework for researchers interested in 7-(chloromethyl)-3,4-
dihydro-2H-1,5-benzodioxepine. Due to the scarcity of specific data, all proposed

methodologies and potential activities should be approached as starting points for further

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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